molecular formula C11H14ClN3O4 B1347608 Diethyl (4-chloropyridine-2,6-diyl)dicarbamate CAS No. 63708-78-1

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate

Cat. No.: B1347608
CAS No.: 63708-78-1
M. Wt: 287.7 g/mol
InChI Key: CQTWOONWQPJJFR-UHFFFAOYSA-N
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Description

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate: is a chemical compound with the molecular formula C11H14ClN3O4 and a molecular weight of 287.70 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the 4-position and two diethyl carbamate groups at the 2- and 6-positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate typically involves the reaction of 4-chloropyridine-2,6-dicarboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-chloropyridine-2,6-diyl)dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects .

Comparison with Similar Compounds

    Dimethyl (4-chloropyridine-2,6-diyl)dicarbamate: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl (4-bromopyridine-2,6-diyl)dicarbamate: Similar structure but with a bromine atom instead of a chlorine atom.

    Diethyl (4-fluoropyridine-2,6-diyl)dicarbamate: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: Diethyl (4-chloropyridine-2,6-diyl)dicarbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The diethyl carbamate groups also contribute to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTWOONWQPJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10980041
Record name Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10980041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63708-78-1
Record name NSC167904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 63708-78-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10980041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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